9-Aminoacridine
Overview
Description
Mechanism of Action
Target of Action
9-Aminoacridine (9AA) primarily targets the DNA of cells and the Phosphoinositide 3-kinase (PI3K) family . It has a base specificity for A-T pairs . It also targets the PI3K/AKT/mTOR, NF-kappa B, and p53 pathways .
Mode of Action
9AA interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar 9AA molecule between the base pairs of the DNA helix, causing the helical structure to unwind . This interaction with DNA can lead to the inhibition of topoisomerase II, resulting in apoptosis and cell death .
Biochemical Pathways
9AA affects several biochemical pathways. It inhibits the prosurvival AKT/mammalian target of rapamycin (mTOR) pathway that lies downstream of PI3K . It also simultaneously suppresses nuclear factor-kappaB (NF-kappaB) and activates p53 signaling . These pathways are frequently deregulated in cancer, and their simultaneous targeting by 9AA could result in efficacious and selective killing of transformed cells .
Pharmacokinetics
The pharmacokinetics of 9AA have been studied in mice. After a 60 mg/kg oral dose of 9AA, it was found to penetrate the blood–brain barrier, yielding peak concentrations of 0.25 μM and 0.6 μM in the brain . Peak plasma concentrations were determined to be 2.25 μM and 20.38 μM . The bioavailability was calculated to be 83.8% .
Result of Action
The action of 9AA results in significant cellular effects. It has been found to induce growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice . It also inhibits both transcription and maturation of pre-rRNA, thereby rapidly abolishing ribosome biogenesis .
Action Environment
The action of 9AA can be influenced by environmental factors. For instance, the planar structure of 9AA allows it to intercalate into double-stranded DNA, which is quite likely due to the planar form . This suggests that the structural environment of the DNA can influence the efficacy of 9AA. Furthermore, the presence of other bioactive substances such as DNA repair protein inhibitors can enhance the preventive action of 9AA against cancer .
Preparation Methods
Aminacrine can be synthesized through various methods. One common synthetic route involves the reaction of acridine with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
Acridine Synthesis: Acridine is synthesized from anthranilic acid through a series of reactions involving cyclization and oxidation.
Amination: Acridine is then reacted with ammonia at high temperatures (around 300°C) and pressures to introduce the amino group, forming aminacrine.
Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Aminacrine undergoes various chemical reactions, including:
Oxidation: Aminacrine can be oxidized to form acridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of aminacrine can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Aminacrine can undergo substitution reactions where the amino group is replaced by other functional groups. For example, halogenation can occur using halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Aminacrine has a wide range of scientific research applications:
Chemistry: Aminacrine is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is used as a mutagen in genetic studies to induce mutations in DNA. Its interaction with DNA makes it a valuable tool in studying DNA structure and function.
Medicine: Clinically, aminacrine is used as a topical antiseptic for treating skin infections. It is also used in combination with other compounds for its germicidal properties.
Industry: Aminacrine is used in the production of dyes and pigments due to its vibrant color and stability .
Comparison with Similar Compounds
Aminacrine is part of a class of compounds known as aminoacridines. Similar compounds include:
Quinacrine: Another aminoacridine derivative used as an antimalarial and antihelminthic agent.
Proflavine: An acridine derivative used as a disinfectant and antiseptic.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Compared to these compounds, aminacrine is unique due to its strong fluorescence and potent mutagenic activity, making it particularly useful in genetic and biochemical research .
Properties
IUPAC Name |
acridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2024456 | |
Record name | 9-Aminoacridine | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |
Record name | 9-AMINOACRIDINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 9-AMINOACRIDINE | |
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CAS No. |
90-45-9 | |
Record name | 9-AMINOACRIDINE | |
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Record name | 9-Aminoacridine | |
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Record name | Aminoacridine [INN:BAN] | |
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Record name | Aminacrine | |
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Record name | Aminacrine | |
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Record name | AMINACRINE | |
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Melting Point |
466 °F (NTP, 1992) | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] this compound has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []
A:
- Spectroscopic data:
- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]
- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]
- NMR: Proton NMR studies have been used to investigate the interaction of this compound with DNA oligomers, particularly those containing bulged bases. []
- ESR: Spin-labeled derivatives of this compound have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]
ANone: While detailed information on material compatibility is limited within the provided research, this compound's stability and application vary depending on the environment:
- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]
- Ionic Strength: The fluorescence of this compound is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]
- Temperature: Low temperature can enhance the efficacy of certain compounds, including this compound, in rescuing the function of mutant CFTR chloride channels. []
A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of this compound derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to this compound affect its interaction with DNA. []
ANone: Modifications to the this compound structure significantly influence its activity:
- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []
- Chain Length of this compound Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []
- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []
- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []
- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []
A: While specific stability data for this compound is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []
ANone: The provided research papers primarily focus on the scientific aspects of this compound. Information regarding SHE regulations falls outside the scope of these studies.
- Cellular Uptake: this compound can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []
ANone:
- In vitro: this compound and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []
- In vivo: The antitumor properties of this compound derivatives have been evaluated in mice bearing sarcoma 180 tumors. []
- Clinical Trials: While some this compound derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for this compound itself is not provided in these studies. []
A: Research indicates that certain this compound platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]
A: Researchers have explored conjugating this compound to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for this compound has been investigated to improve its delivery and anticancer efficacy. []
ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of this compound and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.
ANone: Several analytical techniques have been employed to investigate this compound and its interactions:
- Spectroscopy:
- UV-Vis spectrophotometry has been used to study the binding of this compound to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]
- Fluorescence spectroscopy is frequently used to monitor this compound interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]
- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled this compound derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]
- Chromatography:
- Electrochemistry:
- Mass Spectrometry:
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using this compound as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing this compound as a matrix. []
- Other techniques:
- Polymerase stop assays have been used to assess the DNA sequence specificity of this compound derivatives. []
- Alkaline elution technique has been employed to study the DNA damage induced by this compound and its analogs. []
- Single-molecule force spectroscopy has been utilized to investigate the ability of this compound derivatives to crosslink DNA. []
- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of this compound with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]
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